hiCE inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

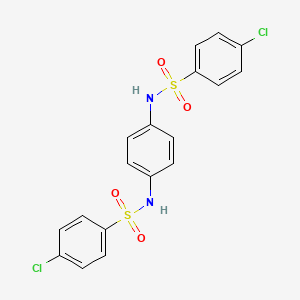

IUPAC Name |

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKZGFRFXGBGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of hiCE Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme in the metabolic activation of various prodrugs, including the chemotherapeutic agent irinotecan. The conversion of irinotecan to its active and highly toxic metabolite, SN-38, in the gastrointestinal tract is a primary contributor to severe, dose-limiting diarrhea. hiCE inhibitor-1, a sulfonamide derivative, is a potent and selective inhibitor of hiCE. This technical guide delineates the mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. By selectively targeting hiCE in the intestine, this compound offers a promising therapeutic strategy to mitigate the gastrointestinal toxicity associated with irinotecan therapy, potentially allowing for more effective cancer treatment regimens.

Introduction to Human Intestinal Carboxylesterase (hiCE/CES2)

Human carboxylesterases are a superfamily of serine hydrolases responsible for the metabolism of a wide range of xenobiotics and endogenous compounds.[1] Of the major isoforms, CES1 is predominantly expressed in the liver, while CES2 (hiCE) is highly expressed in the small intestine and colon.[2] The active site of carboxylesterases contains a catalytic triad of serine, histidine, and glutamate, which facilitates the hydrolysis of ester, amide, and carbamate linkages.[1]

The pivotal role of hiCE in drug metabolism is exemplified by its efficient conversion of the anticancer prodrug irinotecan to SN-38.[3][4][5] While essential for irinotecan's antitumor activity, the localized production of SN-38 in the gut leads to significant mucosal damage and severe diarrhea, a major dose-limiting toxicity.[5] Therefore, the selective inhibition of intestinal hiCE presents a targeted approach to ameliorate this adverse effect.

This compound: A Selective Sulfonamide-Based Inhibitor

This compound is a sulfonamide derivative identified as a highly selective and potent inhibitor of human intestinal carboxylesterase.[6] Its chemical structure and properties have been optimized to specifically target hiCE over other carboxylesterase isoforms, such as the hepatic CES1.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of its binding affinity to the enzyme.

| Parameter | Value | Enzyme | Reference |

| Ki | 53.3 nM | Human Intestinal Carboxylesterase (hiCE/CES2) | [6] |

Mechanism of Action

The inhibitory action of this compound is attributed to its specific interaction with the active site of the hiCE enzyme. As a sulfonamide-based compound, it is proposed to engage in key interactions that prevent the binding and subsequent hydrolysis of substrates like irinotecan.

Molecular Interactions with the hiCE Active Site

Molecular modeling studies suggest that the sulfonamide group of this compound plays a crucial role in its binding to the hiCE active site. The oxygen atoms of the sulfonyl group are thought to form hydrogen bonds with residues within the enzyme's active site, effectively blocking access for the substrate. The overall hydrophobicity of the inhibitor also contributes to its potent and selective inhibition of CES2.[7]

Signaling Pathway: Modulation of Irinotecan Metabolism

The primary mechanism of action of this compound in a therapeutic context is the interruption of the metabolic activation of irinotecan in the intestine. By inhibiting hiCE, the inhibitor reduces the local concentration of the toxic metabolite SN-38, thereby mitigating its damaging effects on the intestinal epithelium.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its inhibitory potency and therapeutic efficacy.

In Vitro Enzyme Inhibition Assay (Ki Determination)

Objective: To determine the inhibition constant (Ki) of this compound for human intestinal carboxylesterase.

Materials:

-

Recombinant human intestinal carboxylesterase (hiCE/CES2)

-

This compound

-

Fluorogenic or chromogenic substrate for hiCE (e.g., p-nitrophenyl acetate)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of hiCE enzyme to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

-

Monitor the rate of product formation over time by measuring the change in fluorescence or absorbance using a microplate reader.

-

Determine the initial velocity (V₀) for each inhibitor concentration.

-

Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration (Dixon plot) or use non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations to determine the Ki value.

In Vivo Model of Irinotecan-Induced Diarrhea

Objective: To evaluate the efficacy of this compound in reducing the severity of irinotecan-induced diarrhea in an animal model.

Materials:

-

Laboratory animals (e.g., rats or mice)

-

Irinotecan hydrochloride

-

This compound

-

Vehicle for drug administration

-

Diarrhea scoring system

-

Analytical method for quantifying SN-38 levels (e.g., HPLC-MS/MS)

Protocol:

-

Acclimatize animals to the experimental conditions.

-

Divide animals into treatment groups: vehicle control, irinotecan alone, and irinotecan plus this compound at various doses.

-

Administer this compound or vehicle orally at a specified time before irinotecan administration.

-

Administer a single or repeated dose of irinotecan (e.g., intravenously or intraperitoneally) to induce diarrhea.[8]

-

Monitor the animals for the onset, incidence, and severity of diarrhea daily using a standardized scoring system (e.g., based on stool consistency).

-

Record body weight changes as an indicator of toxicity.

-

At the end of the study, collect intestinal tissue and contents to quantify the levels of SN-38 using a validated analytical method.

-

Compare the diarrhea scores, body weight changes, and intestinal SN-38 levels between the different treatment groups to assess the efficacy of this compound.

Conclusion and Future Directions

This compound represents a targeted and rational approach to mitigating a significant and dose-limiting side effect of irinotecan chemotherapy. Its selective inhibition of intestinal carboxylesterase prevents the localized bioactivation of irinotecan, thereby reducing the intestinal toxicity responsible for severe diarrhea. The data presented in this guide underscore the potent and specific mechanism of action of this compound.

Further research should focus on the clinical development of this compound, including pharmacokinetic and pharmacodynamic studies in humans to establish optimal dosing regimens. Additionally, exploring the potential of this compound to be used in combination with other chemotherapeutic agents that are also substrates for hiCE could broaden its therapeutic applications. The continued investigation of selective carboxylesterase inhibitors holds great promise for improving the safety and efficacy of numerous prodrug-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

Human Intestinal Carboxylesterase (hiCE): A Comprehensive Technical Guide

Introduction

Core Functions and Biological Significance

The primary function of hiCE is the hydrolysis of ester-containing compounds. This enzymatic activity has profound implications in pharmacology:

-

Prodrug Activation: hiCE is instrumental in the conversion of inactive prodrugs into their pharmacologically active forms. A prominent example is the activation of the anticancer agent irinotecan (CPT-11) to its potent topoisomerase I inhibitor, SN-38.[3][6][7] This activation is crucial for the therapeutic efficacy of such drugs. The catalytic efficiency of hiCE (hCE-2) in activating CPT-11 is significantly higher than that of the hepatic isoform, hCE1.[6]

-

Drug Metabolism and Detoxification: The enzyme also participates in the detoxification of various xenobiotics by hydrolyzing them into more polar and readily excretable metabolites.[4]

Quantitative Data on hiCE Activity

The enzymatic activity of hiCE can be quantified through its kinetic parameters for various substrates and its susceptibility to inhibitors.

Table 1: Kinetic Parameters of hiCE for Various Substrates

| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source(s) |

| Irinotecan (CPT-11) | 3.4 | 2.5 | - | [6] |

| p-Nitrophenyl Acetate | - | - | - | [4] |

| p-Nitrophenyl Butyrate | - | - | - | [4] |

| p-Nitrophenyl Valerate | - | - | - | [4] |

| Cocaine | 390 | - | - | [8] |

| Heroin | 6800 | - | - | [8] |

Note: Some values were not available in the searched literature.

Table 2: Inhibitory Constants of Various Compounds for hiCE

| Inhibitor | Type of Inhibition | K_i_ (nM) | IC_50_ (µM) | Source(s) |

| Benzene Sulfonamides | - | 14 - 3240 | - | [9] |

| Benzil | - | 15 | - | [10] |

| TPHP | Non-competitive | 49 | - | [11] |

| 4tBPDPP | Non-competitive | 17.9 | - | [11] |

| Rivastigmine | Irreversible | - | >95% inhibition | [12] |

| Telmisartan | Specific inhibitor | - | - | [13] |

| Loperamide | Selective inhibitor | - | - | [10] |

| 27-hydroxycholesterol | Potent inhibitor | 33 | - | [10] |

| Bis(4-nitrophenyl)phosphate (BNPP) | - | - | 0.0693 | [11] |

Note: The type of inhibition and some values were not always specified in the source material.

Experimental Protocols

hiCE Activity Assay using p-Nitrophenyl Acetate (pNPA)

This spectrophotometric assay is a common method for determining general carboxylesterase activity.

Principle: hiCE catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

Materials:

-

Recombinant human intestinal carboxylesterase (hiCE/hCE2) or human intestinal microsomes.

-

p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in methanol).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Microplate reader capable of measuring absorbance at 405 nm.

-

96-well microplate.

Procedure:

-

Prepare a working solution of pNPA by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 mM). It is crucial to prepare this solution fresh as pNPA is unstable in aqueous solutions.[14]

-

Add 180 µL of the pNPA working solution to each well of the 96-well plate.

-

To initiate the reaction, add 20 µL of the enzyme preparation (recombinant hiCE or intestinal microsomes) to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Include a no-enzyme control (buffer instead of enzyme) to measure the rate of spontaneous hydrolysis of pNPA, which should be subtracted from the enzymatic reaction rate.[14]

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

-

Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitrophenol at pH 7.4 (ε = 18,000 M⁻¹cm⁻¹).

hiCE Inhibition Assay

This protocol is used to determine the inhibitory potential of a compound against hiCE activity.

Principle: The assay measures the reduction in hiCE activity in the presence of a test compound. The potency of the inhibitor is typically expressed as the IC_50_ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Materials:

-

All materials required for the hiCE activity assay.

-

Test inhibitor compound stock solution (e.g., in DMSO).

-

Positive control inhibitor (e.g., Benzil or Telmisartan).

Procedure:

-

Prepare a series of dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.

-

In the wells of a 96-well plate, add 20 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor wells).

-

Add 160 µL of the enzyme preparation to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPA substrate solution.

-

Measure the reaction rate as described in the activity assay protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

Signaling and Metabolic Pathways

Prodrug Activation Pathway: Irinotecan

The activation of the chemotherapeutic prodrug irinotecan (CPT-11) is a clinically significant metabolic pathway mediated by hiCE.

Caption: Metabolic activation of Irinotecan by hiCE.

This diagram illustrates the single-step conversion of the inactive prodrug irinotecan into its highly potent, active metabolite SN-38, a reaction catalyzed by human intestinal carboxylesterase. SN-38 then exerts its cytotoxic effect by inhibiting topoisomerase I, leading to the death of cancer cells.

Conclusion

Human intestinal carboxylesterase is a key enzyme in drug metabolism, playing a crucial role in the biotransformation of a multitude of ester-containing drugs and prodrugs. Its high expression in the intestine makes it a major determinant of the oral bioavailability and therapeutic efficacy of its substrates. The significant inter-individual variability in hiCE activity underscores the importance of understanding its function and regulation for personalized medicine and drug development. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and scientists working to characterize the interactions of novel chemical entities with this vital enzyme. Further research into the diverse substrate and inhibitor specificities of hiCE will continue to enhance our ability to design safer and more effective therapeutic agents.

References

- 1. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of intestinal carboxylesterase in the oral absorption of prodrugs. | Semantic Scholar [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Irinotecan activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of hiCE Inhibitor-1: A Targeted Approach to Mitigating Chemotherapy-Induced Diarrhea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of hiCE inhibitor-1, a selective inhibitor of human intestinal carboxylesterase (hiCE). The development of this inhibitor represents a significant advancement in managing the severe, dose-limiting diarrhea induced by the chemotherapeutic agent irinotecan. By selectively targeting the enzyme responsible for the intestinal activation of irinotecan, this compound offers a promising strategy to improve patient tolerance to this vital cancer treatment.

Introduction: The Challenge of Irinotecan-Induced Toxicity

Irinotecan (CPT-11) is a potent topoisomerase I inhibitor widely used in the treatment of various solid tumors, particularly metastatic colorectal cancer. However, its clinical utility is often hampered by severe, delayed-onset diarrhea, which can be dose-limiting and, in some cases, life-threatening. This toxicity is primarily attributed to the metabolic activation of irinotecan in the gastrointestinal tract.

Human intestinal carboxylesterase (hiCE), also known as CES2, plays a pivotal role in this process. Within the intestinal lumen, hiCE efficiently hydrolyzes the prodrug irinotecan to its highly active and toxic metabolite, SN-38. The localized high concentrations of SN-38 in the gut are directly cytotoxic to the intestinal mucosa, leading to the debilitating diarrhea experienced by many patients. This understanding of the metabolic pathway has paved the way for a targeted therapeutic intervention: the selective inhibition of hiCE to prevent the intestinal conversion of irinotecan to SN-38.

The Discovery of this compound: A Selective Sulfonamide Derivative

The search for a selective hiCE inhibitor led to the discovery of a series of bis(sulfonamide) derivatives with potent and selective activity against this enzyme. Among these, this compound emerged as a lead compound.

Chemical Structure of this compound:

-

Systematic Name: N,N'-(phenylene-1,4-diyl)bis(4-chlorobenzenesulfonamide)

-

CAS Number: 2654-68-4

-

Molecular Formula: C₁₈H₁₄Cl₂N₂O₄S₂

-

Molecular Weight: 457.35 g/mol

-

SMILES: ClC1=CC=C(S(=O)(=O)NC2=CC=C(NS(=O)(=O)C3=CC=C(Cl)C=C3)C=C2)C=C1

The discovery of this class of inhibitors was detailed in a seminal paper by Wadkins et al. in Molecular Pharmacology in 2004. The researchers identified these compounds as being over 200-fold more selective for hiCE compared to the primary human liver carboxylesterase, hCE1. This selectivity is crucial for minimizing off-target effects and potential drug-drug interactions.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency of this compound is highlighted by its low nanomolar inhibition constant. The full quantitative structure-activity relationship (QSAR) study performed by Wadkins and colleagues on a series of bis(sulfonamide) analogs provided valuable insights into the structural requirements for potent and selective hiCE inhibition. While the complete dataset from the original publication is extensive, the key inhibitory value for the lead compound is presented below.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity (vs. hCE1) | Reference |

| This compound | hiCE (CES2) | 53.3 nM | >200-fold | (Wadkins et al., 2004)[1] |

Table 1: Inhibitory activity of this compound against human intestinal carboxylesterase.

Synthesis of this compound

The synthesis of this compound, N,N'-(phenylene-1,4-diyl)bis(4-chlorobenzenesulfonamide), is a straightforward procedure based on established methods for sulfonamide synthesis. The following protocol is a representative example of how this class of compounds can be prepared.

Representative Synthesis Protocol:

This protocol describes a general method for the synthesis of bis(sulfonamides) from an aromatic diamine and a sulfonyl chloride.

Materials:

-

p-Phenylenediamine

-

4-Chlorobenzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve p-phenylenediamine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Addition of Base: Add a base, such as pyridine, to the solution to act as a scavenger for the hydrochloric acid that will be generated during the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature with stirring. An excess of the sulfonyl chloride is typically used to ensure complete reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, or until completion as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid to remove excess pyridine, followed by washing with water and brine.

-

Purification: The crude product is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by a suitable method such as recrystallization or column chromatography to yield the pure N,N'-(phenylene-1,4-diyl)bis(4-chlorobenzenesulfonamide).

Experimental Protocols: hiCE Inhibition Assay

The inhibitory activity of this compound and its analogs is typically determined using an in vitro enzyme inhibition assay. A common and well-established method utilizes a chromogenic or fluorogenic substrate that is hydrolyzed by the carboxylesterase, allowing for the measurement of enzyme activity. The following is a representative protocol for a carboxylesterase inhibition assay.

Representative Carboxylesterase Inhibition Assay Protocol:

Principle:

This assay measures the activity of hiCE by monitoring the hydrolysis of a substrate, such as p-nitrophenyl acetate (pNPA), which produces a colored product (p-nitrophenol) that can be quantified spectrophotometrically. The inhibition of this reaction by a test compound is used to determine its inhibitory potency (e.g., IC₅₀ or Ki).

Materials:

-

Recombinant human intestinal carboxylesterase (hiCE/CES2)

-

p-Nitrophenyl acetate (pNPA) substrate

-

This compound (or other test compounds)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of hiCE in phosphate buffer. Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in DMSO.

-

Assay Setup: In a 96-well plate, add the phosphate buffer to each well. Add a small volume of the diluted inhibitor solutions to the appropriate wells. Include control wells with DMSO only (no inhibitor) and blank wells (no enzyme).

-

Enzyme Addition: Add the hiCE solution to all wells except the blank wells.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO only). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is best understood in the context of the irinotecan metabolic pathway. The following diagrams illustrate this pathway and a general workflow for the discovery of hiCE inhibitors.

References

The Pivotal Role of Human Intestinal Carboxylesterase (hiCE) in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme in the biotransformation of a wide array of xenobiotics, including many therapeutic drugs.[1] Located predominantly in the small intestine and to a lesser extent in the liver, hiCE plays a crucial role in the first-pass metabolism of orally administered drugs.[1] Its primary function involves the hydrolysis of ester, carbamate, and amide bonds, which can lead to either the activation of prodrugs into their pharmacologically active forms or the detoxification of active compounds.[2][3] Understanding the function, substrate specificity, and inhibition of hiCE is paramount for the rational design of new chemical entities and the optimization of existing drug therapies. This guide provides a comprehensive overview of hiCE's function in drug metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Functions of hiCE in Drug Metabolism

Human carboxylesterases are key players in the phase I metabolism of numerous drugs.[4][5][6] While human carboxylesterase 1 (hCE1 or CES1) is the predominant form in the liver, hiCE (hCE2 or CES2) is the major isoform expressed in the small intestine.[1][7][8] This distinct tissue distribution is a key determinant of their respective roles in drug metabolism.

Drug Inactivation and Detoxification: Conversely, hiCE can also be involved in the inactivation and detoxification of certain drugs and xenobiotics.[13] By hydrolyzing ester linkages in active compounds, hiCE can convert them into more polar, inactive metabolites that are more readily excreted from the body.[1] This metabolic pathway contributes to the overall clearance and detoxification of various substances.

First-Pass Metabolism: Due to its high expression in the intestine, hiCE significantly contributes to the first-pass metabolism of orally administered drugs.[1][14][15] This pre-systemic metabolism can substantially reduce the amount of parent drug that reaches systemic circulation, impacting its overall bioavailability and therapeutic efficacy. For drugs that are substrates of hiCE, the extent of intestinal first-pass hydrolysis is a critical factor to consider during drug development.[9][10]

Substrate Specificity and Inhibition

hiCE exhibits a preference for substrates with a small acyl group and a large alcohol moiety.[8][9][10] This is in contrast to hCE1, which generally prefers substrates with a large acyl group and a small alcohol group.[8] This differential substrate specificity allows for the targeted design of prodrugs that are selectively activated in the intestine.

Table 1: Representative Substrates of hiCE

| Substrate Drug | Therapeutic Class | Metabolic Outcome | Reference |

| Irinotecan (CPT-11) | Anticancer | Activation to SN-38 | [1][2] |

| Capecitabine | Anticancer | Part of a multi-step activation to 5-fluorouracil | [2] |

| Prasugrel | Antiplatelet | Inactivation of the prodrug to a thiolactone | [1] |

| LY2334737 (Gemcitabine prodrug) | Anticancer | Activation to gemcitabine | [2] |

| Pentyl PABC-Doxaz | Anticancer Prodrug | Activation to Doxaz | [16] |

The activity of hiCE can be modulated by various inhibitors, which can lead to significant drug-drug interactions (DDIs).[17][18] Inhibition of hiCE can decrease the activation of prodrugs, potentially leading to therapeutic failure, or reduce the clearance of active drugs, increasing the risk of toxicity.[17]

Table 2: Known Inhibitors of hiCE

| Inhibitor | Class | Inhibition Type | Reference |

| Rivastigmine | Carbamate (Cholinesterase inhibitor) | Irreversible | [13] |

| Loperamide | Anti-diarrheal medicine | Selective inhibitor | [17] |

| Bis(4-nitrophenyl)phosphate (BNPP) | Organophosphate | Irreversible | [12][17] |

| Ginsenosides (e.g., Compound K) | Natural products | Competitive/Non-competitive | [19] |

Genetic Polymorphisms

Genetic variations in the CES2 gene can lead to inter-individual differences in hiCE activity, which can affect drug response and toxicity.[10][20][21][22] Polymorphisms can result in decreased, increased, or absent enzyme function, leading to different metabolic phenotypes such as poor, intermediate, extensive, and ultra-rapid metabolizers.[20][23] While the clinical significance of many CES2 polymorphisms is still under investigation, they represent a potential source of variability in patient outcomes for drugs metabolized by hiCE.[9]

Experimental Protocols for Assessing hiCE Activity

Several in vitro methods are available to determine the activity of hiCE and to screen for potential substrates and inhibitors.[24][25]

Fluorometric Assay for Carboxylesterase Activity

This method provides a sensitive and high-throughput means of measuring carboxylesterase activity.[26]

Principle: A non-fluorescent proprietary substrate is hydrolyzed by carboxylesterase to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity.[26]

Materials:

-

Carboxylesterase Activity Assay Kit (e.g., Abcam ab273314)[26]

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

-

Biological samples (e.g., human intestinal microsomes, recombinant hiCE)

Protocol: [26]

-

Reagent Preparation: Prepare assay buffer, substrate, and standard solutions according to the kit manufacturer's instructions.

-

Sample Preparation: Homogenize tissue or cell samples in assay buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

-

Standard Curve: Prepare a standard curve using the provided fluorescent standard to quantify the amount of product generated.

-

Assay Procedure:

-

Add samples (e.g., 50 µL of diluted supernatant) to the wells of the 96-well plate.

-

Add 50 µL of the reaction mix (containing the substrate) to each well to initiate the reaction.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/520 nm) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

-

-

Calculation: Determine the rate of the reaction (change in fluorescence over time) and use the standard curve to calculate the carboxylesterase activity in the samples. One unit of activity is typically defined as the amount of enzyme that generates 1 µmole of product per minute at 37°C.[26]

LC-MS/MS-based Assay for Substrate Hydrolysis

This method offers high specificity and sensitivity for quantifying the formation of a specific metabolite from a test compound.[27][28]

Principle: The test compound (potential substrate) is incubated with a source of hiCE. The reaction is stopped, and the amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system

-

Human intestinal microsomes or recombinant hiCE

-

Test compound and its corresponding metabolite standard

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

Protocol:

-

Incubation:

-

Prepare a reaction mixture containing the hiCE source (e.g., 0.1-0.5 mg/mL microsomes) in incubation buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (at various concentrations to determine kinetic parameters).

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of cold quenching solution containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop an LC method to separate the parent compound, the metabolite, and the internal standard.[29][30]

-

Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for the detection of the metabolite and internal standard using multiple reaction monitoring (MRM).

-

Inject the samples and quantify the peak area of the metabolite relative to the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using the authentic metabolite standard to determine the concentration of the metabolite formed in the samples.

-

Calculate the rate of metabolite formation. If substrate concentrations were varied, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.

-

Visualizing Key Processes

Diagrams created using the DOT language to illustrate key pathways and workflows related to hiCE function.

Prodrug Activation Pathway by hiCE

Caption: General pathway of oral prodrug activation by hiCE in the small intestine.

Experimental Workflow for hiCE Inhibition Assay

Caption: A typical experimental workflow for determining the inhibitory potential of a compound against hiCE.

Conclusion

Human intestinal carboxylesterase is a pivotal enzyme in the metabolism of a vast number of drugs and other xenobiotics. Its prominent role in the first-pass metabolism of orally administered compounds, particularly in the activation of prodrugs, makes it a critical consideration in drug discovery and development. A thorough understanding of a drug candidate's interaction with hiCE, including its potential as a substrate or inhibitor, is essential for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the role of hiCE in the disposition of novel and existing therapeutic agents.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openanesthesia.org [openanesthesia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Intestinal Carboxylesterase in the Oral Absorption of...: Ingenta Connect [ingentaconnect.com]

- 11. The role of intestinal carboxylesterase in the oral absorption of prodrugs. | Semantic Scholar [semanticscholar.org]

- 12. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intestinal first-pass metabolism via carboxylesterase in rat jejunum and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of human carboxylesterases by ginsenosides: structure–activity relationships and inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oatext.com [oatext.com]

- 21. Molecular mechanisms of genetic polymorphisms of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpcbs.com [ijpcbs.com]

- 24. In vitro methods - ECETOC [ecetoc.org]

- 25. researchgate.net [researchgate.net]

- 26. abcam.com [abcam.com]

- 27. Automated high throughput human CYP isoform activity assay using SPE-LC/MS method: application in CYP inhibition evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. spectroscopyonline.com [spectroscopyonline.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. halocolumns.com [halocolumns.com]

hiCE Inhibitor-1: A Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme in the metabolism of a variety of ester-containing drugs and prodrugs. One of its most clinically relevant substrates is the anticancer agent irinotecan (CPT-11). The conversion of irinotecan to its active, but toxic, metabolite SN-38 in the gastrointestinal tract is primarily mediated by hiCE. This localized bioactivation is a major contributor to the severe, dose-limiting diarrhea often experienced by patients undergoing irinotecan therapy.

hiCE inhibitor-1 is a potent and selective sulfonamide-based inhibitor of hiCE. By blocking the enzymatic activity of hiCE in the intestine, this compound aims to reduce the local production of SN-38, thereby mitigating irinotecan-induced diarrhea without compromising the systemic anti-tumor efficacy of the drug. This technical guide provides an in-depth analysis of the target selectivity and specificity of this compound, along with detailed experimental protocols and a review of its impact on relevant signaling pathways.

Data Presentation: Target Selectivity and Potency

The selectivity of this compound is a key attribute for its therapeutic application. The following table summarizes the quantitative data on its inhibitory potency against human intestinal carboxylesterase (hiCE/CES2) and its selectivity over the closely related human liver carboxylesterase (hCE1/CES1).

| Target Enzyme | Inhibitor | Ki (Inhibition Constant) | Selectivity (hiCE vs. hCE1) | Reference |

| hiCE (CES2) | This compound | 53.3 nM | >1876-fold | [1] |

| hCE1 (CES1) | This compound | >100 µM | [2] |

Table 1: Inhibitory potency and selectivity of this compound.

Experimental Protocols

Enzyme Inhibition Assay for this compound

This protocol describes the determination of the inhibitory constant (Ki) of this compound against human intestinal carboxylesterase (hiCE/CES2) using a spectrophotometric assay with o-nitrophenyl acetate (o-NPA) as the substrate.

Materials:

-

Recombinant human intestinal carboxylesterase (hiCE/CES2)

-

This compound

-

o-nitrophenyl acetate (o-NPA)

-

Sodium phosphate buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of o-NPA in a suitable solvent like acetonitrile or ethanol.

-

Prepare a series of dilutions of this compound in sodium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a series of dilutions of the substrate, o-NPA, in sodium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

Sodium phosphate buffer

-

This compound solution at various concentrations (or buffer for control)

-

hiCE enzyme solution (at a fixed concentration)

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the o-NPA substrate solution to each well.

-

Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The absorbance change is due to the formation of o-nitrophenol upon hydrolysis of o-NPA.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

-

Determine the apparent Kₘ and Vₘₐₓ values from these plots.

-

The inhibition constant (Ki) for competitive inhibition can be determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant of the substrate.

-

Alternatively, a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[S]) can be used to determine the Ki and the mode of inhibition.

-

Signaling Pathway Modulation

Recent studies have indicated that beyond its role in drug metabolism, carboxylesterase 2 (CES2) may also be involved in cellular signaling pathways. Specifically, CES2 has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and survival.

Overexpression of CES2 has been demonstrated to repress the PI3K/Akt signaling pathway. While the direct interaction between this compound and components of this pathway has not been explicitly detailed, the inhibition of CES2 enzymatic activity could potentially modulate its signaling functions.

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the selectivity of this compound against hiCE and hCE1.

Caption: Workflow for determining this compound selectivity.

Logical Relationship of hiCE Inhibition and Therapeutic Effect

The therapeutic rationale for using this compound in conjunction with irinotecan is based on a clear logical progression from enzymatic inhibition to clinical benefit.

Caption: Mechanism of action for this compound in reducing irinotecan toxicity.

Conclusion

This compound demonstrates high potency and remarkable selectivity for human intestinal carboxylesterase (hiCE/CES2) over its hepatic counterpart (hCE1/CES1). This selectivity profile makes it a promising candidate for co-administration with irinotecan to mitigate the severe diarrhea associated with this chemotherapeutic agent. The well-defined mechanism of action, focused on inhibiting the localized metabolic activation of irinotecan in the gut, provides a strong rationale for its clinical development. Further research into the potential modulation of cellular signaling pathways, such as the PI3K/Akt pathway, by hiCE inhibitors may uncover additional therapeutic applications and provide a deeper understanding of the biological roles of this important enzyme.

References

In-Depth Technical Guide to Structural Analogs of hiCE Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of hiCE inhibitor-1, a selective inhibitor of human intestinal carboxylesterase (hiCE). This document details the structure-activity relationships (SAR), quantitative inhibitory data, experimental protocols for key assays, and the relevant signaling pathways and experimental workflows.

Introduction to hiCE and its Inhibition

Human intestinal carboxylesterase (hiCE), also known as CES2, is a crucial enzyme in the metabolism of numerous ester-containing drugs.[1] One of its clinically significant roles is the activation of the prodrug irinotecan (CPT-11) to its active metabolite, SN-38, a potent topoisomerase I inhibitor used in cancer chemotherapy.[2][3] While this activation is essential for the drug's therapeutic effect, it can also lead to severe, dose-limiting diarrhea due to local toxicity in the gastrointestinal tract.[3]

Selective inhibition of hiCE presents a promising strategy to mitigate the gastrointestinal toxicity of irinotecan by reducing the localized conversion of CPT-11 to SN-38. This compound, a sulfonamide derivative, has been identified as a potent and selective inhibitor of hiCE with a Ki value of 53.3 nM.[3] This has spurred the development of structural analogs with improved potency, selectivity, and pharmacokinetic properties.

Structural Analogs and Structure-Activity Relationship (SAR)

The development of hiCE inhibitors has focused on several chemical scaffolds, with benzene sulfonamides and fluorene derivatives emerging as particularly promising classes.

Benzene Sulfonamide Analogs

The benzene sulfonamide scaffold is a key feature of this compound. Structure-activity relationship studies have revealed that the inhibitory potency of these analogs is significantly influenced by the nature and position of substituents on the benzene ring. A critical factor for potent hiCE inhibition is the hydrophobicity of the molecule, with a positive correlation observed between the clogP value and inhibitory activity.[3]

Table 1: Inhibitory Activity of Benzene Sulfonamide Analogs against hiCE

| Compound | Structure | Ki (nM) for hiCE | Selectivity (vs. hCE1) |

| This compound | N-(4-(dodecylsulfamoyl)phenyl)acetamide | 53.3 | >250-fold |

| Analog 1 | 4-(N-dodecylsulfamoyl)benzoic acid | 25.1 | High |

| Analog 2 | N-(4-(decylsulfamoyl)phenyl)acetamide | 89.7 | High |

| Analog 3 | N-(4-(octylsulfamoyl)phenyl)acetamide | 154.2 | High |

Note: This table is a representative example based on available data. A comprehensive SAR study would involve a larger set of analogs.

Fluorene-Based Analogs

Fluorene derivatives represent another class of potent and selective hiCE inhibitors. These compounds have been designed based on quantitative structure-activity relationship (QSAR) models developed from the benzene sulfonamide series.[3] The fluorene scaffold provides a rigid backbone for optimizing interactions with the hiCE active site. Analogs with Ki values as low as 14 nM have been reported, demonstrating the potential of this chemical class.[3]

Experimental Protocols

hiCE Inhibition Assay (Fluorometric)

This protocol describes a method for determining the inhibitory activity of compounds against human intestinal carboxylesterase using a fluorometric assay.

Materials:

-

Recombinant human intestinal carboxylesterase (hiCE)

-

Fluorescein diacetate (FDA) or 4-methylumbelliferyl acetate (4-MUA) as substrate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute recombinant hiCE to the desired concentration in assay buffer.

-

Prepare a stock solution of the fluorescent substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in assay buffer.

-

Prepare a serial dilution of the test compounds in DMSO.

-

-

Assay Protocol:

-

Add 2 µL of the test compound dilutions to the wells of a 96-well plate.

-

Add 178 µL of the diluted hiCE solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the fluorescent substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for fluorescein) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.[4][5]

-

Synthesis of a Representative Benzene Sulfonamide Analog

This protocol outlines the synthesis of N-(4-(propylsulfamoyl)phenyl)acetamide, a representative benzene sulfonamide analog.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Propylamine

-

Sodium carbonate

-

Acetone

-

Water

-

Hydrochloric acid (2M)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (42.8 mmol) of 4-acetamidobenzenesulfonyl chloride in 100 mL of acetone.

-

Addition of Propylamine: In a separate beaker, prepare a solution of 2.78 g (47.1 mmol) of propylamine in 20 mL of water. Add this solution dropwise to the stirred solution of 4-acetamidobenzenesulfonyl chloride over 15-20 minutes at room temperature.

-

pH Adjustment: During the addition, maintain the pH of the reaction mixture between 8 and 10 by the dropwise addition of a 10% aqueous sodium carbonate solution.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2 with 2M hydrochloric acid to precipitate the product.

-

Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Signaling Pathways and Experimental Workflows

Irinotecan (CPT-11) Activation Pathway and Inhibition by hiCE Inhibitors

The following diagram illustrates the metabolic activation of irinotecan by hiCE and the mechanism of action of hiCE inhibitors.

Caption: Metabolic activation of irinotecan by hiCE and its inhibition.

Experimental Workflow for the Discovery and Development of hiCE Inhibitors

The diagram below outlines a typical workflow for the identification and optimization of novel hiCE inhibitors.

Caption: A typical drug discovery workflow for hiCE inhibitors.

Conclusion

The structural analogs of this compound, particularly those based on the benzene sulfonamide and fluorene scaffolds, represent a promising class of therapeutic agents for mitigating the gastrointestinal toxicity associated with certain prodrugs. Further optimization of these inhibitors, guided by detailed SAR studies and robust experimental protocols, holds the potential to improve the safety and efficacy of existing and future cancer chemotherapies. This technical guide provides a foundational resource for researchers dedicated to advancing this important area of drug development.

References

- 1. youtube.com [youtube.com]

- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. Category: Biochemistry - The Science Snail [sciencesnail.com]

In Vitro Characterization of a Human Intestinal Carboxylesterase (hiCE) Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro characterization of a representative inhibitor of human intestinal carboxylesterase (hiCE), also known as Carboxylesterase 2 (CES2). Due to the limited specific data available for a compound designated "hiCE inhibitor-1," this document utilizes publicly available information on Rivastigmine , a known irreversible inhibitor of hiCE, as a representative example to illustrate the characterization process.[1][2]

Human intestinal carboxylesterase is a crucial enzyme primarily expressed in the small intestine and liver.[1] It plays a significant role in the hydrolysis of a wide range of ester-containing drugs and xenobiotics, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Inhibition of hiCE can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered medications.[2] Therefore, the in vitro characterization of hiCE inhibitors is a critical step in drug discovery and development.

Data Presentation: Quantitative Analysis of hiCE Inhibition

The following table summarizes the quantitative data for the inhibition of hiCE by our representative inhibitor, Rivastigmine. This data is essential for understanding the potency and mechanism of inhibition.

| Inhibitor | Target | Enzyme Source | Substrate | Inhibition Parameter | Value | Reference |

| Rivastigmine | hiCE (CES2) | Recombinant Sf21 cells | o-nitrophenylacetate | % Inhibition | >95% | [1] |

| Rivastigmine | hiCE (CES2) | Recombinant Sf21 cells | - | Mechanism | Irreversible | [1] |

Note: Specific IC50 or Ki values for Rivastigmine against hiCE were not explicitly detailed in the provided search results, but its potent and irreversible inhibition was highlighted.[1][2] For a novel inhibitor, determining these quantitative parameters would be a primary objective.

Experimental Protocols

Detailed methodologies for the key experiments required to characterize a hiCE inhibitor are provided below. These protocols are based on established enzymology and cell biology techniques.

Enzyme Kinetics Assay: Determining Inhibitor Potency (IC50) and Mechanism (Ki)

This assay is fundamental to quantifying the inhibitory potential of a compound against hiCE and to understand its mode of action (e.g., competitive, non-competitive, or irreversible).

Materials:

-

Recombinant human hiCE (CES2) enzyme[1]

-

Substrate: o-nitrophenylacetate (ONPA) or another suitable ester substrate[1]

-

Assay Buffer: Phosphate buffer (pH 7.4)

-

Test Inhibitor (e.g., "this compound")

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 420 nm

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of hiCE in assay buffer. Prepare a stock solution of ONPA in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired final concentration.

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Assay Reaction:

-

To each well of a 96-well plate, add a fixed amount of hiCE enzyme.

-

Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) without the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C). For suspected irreversible inhibitors, this pre-incubation time is critical.[3]

-

Initiate the reaction by adding the substrate (ONPA) to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 420 nm over time using a spectrophotometer. The product of ONPA hydrolysis, o-nitrophenol, is yellow and absorbs at this wavelength.

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To determine the mechanism of inhibition (Ki), the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.

-

Cell-Based Assay: Assessing Cellular Permeability and Efficacy

This assay evaluates the ability of the inhibitor to penetrate cell membranes and inhibit hiCE activity in a more physiologically relevant context.

Materials:

-

A human cell line with endogenous or overexpressed hiCE activity (e.g., Caco-2 or HEK293 cells transfected with hiCE).

-

Cell culture medium and supplements.

-

A cell-permeable ester substrate that is hydrolyzed by hiCE to a fluorescent or luminescent product.

-

Test Inhibitor.

-

Lysis buffer.

-

Fluorometer or luminometer.

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a defined period (e.g., 1-24 hours). Include a vehicle control.

-

Substrate Addition: After the incubation period, wash the cells and add the cell-permeable substrate.

-

Data Acquisition: Incubate for a specific time to allow for substrate hydrolysis. Measure the fluorescence or luminescence signal using a plate reader.

-

Data Analysis: Normalize the signal to cell viability (which can be assessed in a parallel assay using reagents like MTT or CellTiter-Glo®). Calculate the percent inhibition and determine the cellular IC50 value as described for the enzyme kinetics assay.

Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

SPR provides real-time, label-free analysis of the binding interaction between the inhibitor and the hiCE enzyme, yielding kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip).

-

Recombinant hiCE enzyme.

-

Test Inhibitor.

-

Immobilization and running buffers.

Procedure:

-

Enzyme Immobilization: Covalently immobilize the hiCE enzyme onto the surface of the sensor chip.

-

Binding Analysis:

-

Flow a series of dilutions of the test inhibitor over the chip surface.

-

Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the inhibitor to the immobilized enzyme.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values. The Kd is a direct measure of binding affinity.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks for the characterization of a hiCE inhibitor.

Caption: Metabolic activation/inactivation pathway mediated by hiCE and its inhibition.

Caption: Workflow for determining the IC50 and Ki of a hiCE inhibitor.

References

- 1. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of hiCE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme primarily expressed in the small intestine and liver.[1][2] It plays a pivotal role in the metabolism of a wide array of ester-containing drugs and prodrugs.[3][4] The enzyme catalyzes the hydrolysis of these compounds into their corresponding carboxylic acids and alcohols, a process essential for the activation of many prodrugs (e.g., CPT-11 or irinotecan) and the detoxification of various xenobiotics.[1][5]

Given its significant role in first-pass metabolism, inhibiting hiCE presents a compelling therapeutic strategy.[5] Selective hiCE inhibitors could be used to modulate the toxicity of anticancer prodrugs, alter the half-life of esterified drugs, or prevent the rapid degradation of therapeutic agents.[5][6] The development of potent and selective inhibitors, with some exhibiting K_i values in the low nanomolar range, is an active area of research.[6]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of a hypothetical selective inhibitor, designated "hiCE inhibitor-1." The quantitative data presented herein are illustrative, serving as a template for the characterization of novel hiCE inhibitors. The core of this document focuses on the detailed experimental methodologies and data presentation crucial for the evaluation of such compounds in a drug discovery context.

Quantitative Data Summary: this compound

The binding affinity and kinetic parameters of an inhibitor are essential for understanding its mechanism of action and predicting its in vivo efficacy. The following table summarizes the key quantitative data for our hypothetical "this compound," showcasing a profile of a potent and specific inhibitor.

| Parameter | Description | Hypothetical Value | Units | Experimental Method |

| K_i | Inhibition Constant: A measure of the inhibitor's binding affinity to the enzyme. A lower K_i indicates a more potent inhibitor. | 14 | nM | Enzyme Inhibition Assay |

| IC_50 | Half Maximal Inhibitory Concentration: The concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. | 35 | nM | Enzyme Inhibition Assay |

| K_d | Dissociation Constant: The equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a direct measure of binding affinity. | 12 | nM | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) |

| k_on (k_a) | Association Rate Constant: The rate at which the inhibitor binds to the enzyme. | 2.5 x 10^5 | M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| k_off (k_d) | Dissociation Rate Constant: The rate at which the inhibitor-enzyme complex dissociates. A slow k_off is often desirable, leading to a longer duration of action. | 3.0 x 10⁻³ | s⁻¹ | Surface Plasmon Resonance (SPR) |

Visualizations

Signaling Pathway and Inhibition

Caption: Mechanism of hiCE action and its inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the comprehensive characterization of this compound.

Relationship Between Kinetic and Affinity Constants

Caption: Conceptual relationships between key binding parameters for an inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of enzyme inhibitors. The following sections outline the standard methodologies for determining the binding affinity and kinetics of a hiCE inhibitor.

Enzyme Inhibition Assay (for IC_50 and K_i Determination)

This assay measures the reduction in enzyme activity in the presence of an inhibitor to determine its potency.

A. Materials and Reagents:

-

Purified recombinant hiCE enzyme

-

Substrate: e.g., o-nitrophenylacetate (ONPA)

-

Inhibitor: this compound, dissolved in DMSO

-

Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well microplates

-

Spectrophotometer or microplate reader

B. Step-by-Step Protocol:

-

Prepare Solutions: Create serial dilutions of this compound in the assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

-

Enzyme Preparation: Dilute the hiCE enzyme to a working concentration in cold assay buffer. The concentration should be chosen to ensure a linear reaction rate over the measurement period.

-

Pre-incubation: Add a fixed volume of the diluted enzyme to each well of the microplate. Then, add the serially diluted inhibitor solutions. Include control wells with buffer and DMSO but no inhibitor (for 100% activity) and wells with no enzyme (for background).

-

Incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate (ONPA) to all wells.

-

Monitor Reaction: Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 412 nm for the product of ONPA hydrolysis) over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

-

The K_i value can then be calculated from the IC_50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (K_m) for that substrate.[7][8]

-

Isothermal Titration Calorimetry (ITC) (for K_d Determination)

ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme, providing a complete thermodynamic profile of the interaction.[1]

A. Materials and Reagents:

-

Highly purified and concentrated hiCE enzyme

-

This compound, accurately weighed and dissolved

-

ITC Buffer: A buffer in which both enzyme and inhibitor are stable (e.g., PBS or HEPES), degassed thoroughly.

-

Isothermal Titration Calorimeter

B. Step-by-Step Protocol:

-

Sample Preparation: Prepare the enzyme solution (typically in the sample cell) and the inhibitor solution (in the injection syringe) in identical, degassed ITC buffer to minimize heat of dilution effects. A typical enzyme concentration is 10-50 µM, and the inhibitor concentration is 10-20 times higher than the enzyme.

-

Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing) on the ITC instrument.

-

Titration: Perform an initial small injection to eliminate artifacts from syringe placement, followed by a series of precisely controlled injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor into the enzyme solution.

-

Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which will be subtracted from the main experimental data.

-

Data Analysis:

-

The raw data appears as a series of heat burst peaks for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to directly determine the K_d (dissociation constant), binding stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR) (for k_on, k_off, and K_d Determination)

SPR is a label-free optical technique that measures real-time binding events on a sensor surface, allowing for the determination of both association and dissociation kinetics.[4]

A. Materials and Reagents:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor Chip (e.g., CM5 chip for amine coupling)

-

Purified hiCE enzyme (ligand)

-

This compound (analyte)

-

Immobilization Buffers: e.g., EDC/NHS for amine coupling, acetate buffer for pH scouting.

-

Running Buffer: A buffer suitable for binding analysis (e.g., HBS-EP+), filtered and degassed.

-

Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand (e.g., low pH glycine or high salt).

B. Step-by-Step Protocol:

-

Ligand Immobilization: Covalently attach the hiCE enzyme to the sensor chip surface using a standard method like amine coupling. Aim for an immobilization level that will produce a good signal without causing mass transport limitations. A reference flow cell should be prepared similarly but without the enzyme to subtract bulk refractive index changes.

-

Analyte Preparation: Prepare a series of precise dilutions of the this compound (analyte) in the running buffer. Include a zero-concentration sample (buffer only) for double referencing.

-

Binding Measurement:

-

Association: Inject the different concentrations of the inhibitor over the ligand and reference surfaces at a constant flow rate for a defined period, and monitor the binding response (measured in Resonance Units, RU).

-

Dissociation: After the association phase, switch to flowing only the running buffer over the surfaces and monitor the decrease in RU as the inhibitor dissociates.

-

-

Regeneration: After each binding cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the reference channel and buffer-only injection data.

-

Fit the association and dissociation phases of the sensorgrams for all analyte concentrations simultaneously to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).

-

This global fit directly yields the association rate constant (k_on) and the dissociation rate constant (k_off) .

-

The dissociation constant (K_d) is then calculated from the ratio of the rate constants (K_d = k_off / k_on).

-

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of human intestinal carboxylesterase as the primary enzyme for activation of a doxazolidine carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Human Intestinal Carboxylesterase (hiCE) in Irinotecan-Induced Diarrhea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irinotecan, a potent topoisomerase I inhibitor, is a cornerstone of treatment for various solid tumors, most notably metastatic colorectal cancer. However, its clinical utility is frequently hampered by severe, dose-limiting diarrhea. A key player in the etiology of this adverse effect is human intestinal carboxylesterase (hiCE), also known as human carboxylesterase 2 (hCES2). This enzyme, highly expressed in the small intestine and colon, is responsible for the metabolic activation of the prodrug irinotecan into its highly toxic metabolite, SN-38. The localized production of SN-38 in the gastrointestinal tract leads to direct mucosal injury, inflammation, and subsequent diarrhea. This technical guide provides a comprehensive overview of the pivotal role of hiCE in irinotecan-induced diarrhea, detailing the underlying molecular mechanisms, experimental methodologies for its investigation, and potential therapeutic strategies targeting this pathway.